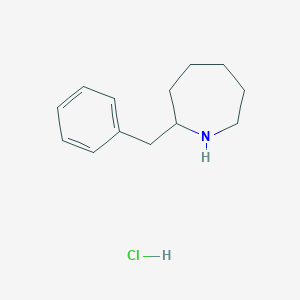

2-Benzylazepane hydrochloride

CAS No.:

Cat. No.: VC15955388

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClN |

|---|---|

| Molecular Weight | 225.76 g/mol |

| IUPAC Name | 2-benzylazepane;hydrochloride |

| Standard InChI | InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H |

| Standard InChI Key | LNZDVSLKPCRWOE-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(NCC1)CC2=CC=CC=C2.Cl |

Introduction

Synthesis and Manufacturing

The synthesis of 2-benzylazepane hydrochloride typically involves multistep organic reactions, starting from cyclohexanone or azepane precursors. A plausible route, inferred from analogous syntheses , is outlined below:

Step 1: Formation of 1-Benzylazepan-2-one

Cyclohexanone undergoes reductive amination with benzylamine under catalytic hydrogenation to yield 1-benzylazepan-2-one . This intermediate is critical for introducing the benzyl group.

Step 2: Chlorination and Hydrolysis

Treatment with phosphorus pentachloride (PCl5) generates 3,3-dichloroazepan-2-one, which is subsequently hydrolyzed in acidic conditions to produce azepane-2,3-dione .

Step 3: Reduction to 2-Benzylazepane

The dione is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield 2-benzylazepane. Final treatment with hydrochloric acid forms the hydrochloride salt .

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–80°C |

| Solvent | Ethanol, THF |

| Catalyst | Pd/C, Raney Ni |

| Yield (Parent Amine) | 60–75% |

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | ~200–220°C (decomposes) |

| Solubility | Soluble in water, ethanol |

| LogP (Partition Coeff.) | ~2.59 (estimated) |

| pKa | ~9.5 (amine protonation) |

Spectroscopic Data

-

IR (KBr): N–H stretch (~3300 cm⁻¹), C–Cl stretch (600–800 cm⁻¹) .

-

¹H NMR (D2O): δ 1.44–2.60 (azepane ring protons), δ 3.70 (N–CH2), δ 7.20–7.40 (benzyl aromatic protons) .

-

MS (EI): m/z 189.3 [M+H]⁺ (parent amine), 225.8 [M+H+Cl]⁻ (hydrochloride) .

Pharmacological and Industrial Applications

Central Nervous System (CNS) Modulation

Azepane derivatives exhibit affinity for neurotransmitter receptors, including dopamine and serotonin transporters . The benzyl group may enhance binding to synaptic vesicle proteins, suggesting potential use in neurodegenerative disease research .

Catalysis and Organic Synthesis

2-Benzylazepane hydrochloride serves as a chiral ligand in asymmetric catalysis. Its rigid structure facilitates enantioselective transformations, such as hydrogenation of ketones .

Future Directions and Research Gaps

Despite its structural promise, 2-benzylazepane hydrochloride remains understudied. Key research priorities include:

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

-

Crystal Structure Analysis: X-ray diffraction to confirm salt formation and polymorphic forms.

-

Target Identification: High-throughput screening against GPCRs and ion channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume